molecular formula C14H14N2O4 B12727506 3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester CAS No. 145441-12-9

3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester

Cat. No.: B12727506
CAS No.: 145441-12-9
M. Wt: 274.27 g/mol
InChI Key: MYIMEJBRIZBUTB-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester is a chemical compound known for its unique structure and properties. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester typically involves the reaction of 3-isoxazolecarboxylic acid with 2,6-dimethylphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The methyl esterification is then achieved by reacting the intermediate product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring is substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoxazolecarboxylic acid, 5-[3-[2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy]propyl]-, methyl ester
  • 3-Isoxazolecarboxylic acid, 5-[3-[2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenoxy]propyl]-, phenyl ester

Uniqueness

3-Isoxazolecarboxylic acid, 5-(((2,6-dimethylphenyl)amino)carbonyl)-, methyl ester is unique due to its specific structural features and the presence of the 2,6-dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

145441-12-9

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 5-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-8-5-4-6-9(2)12(8)15-13(17)11-7-10(16-20-11)14(18)19-3/h4-7H,1-3H3,(H,15,17)

InChI Key

MYIMEJBRIZBUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)C(=O)OC

Origin of Product

United States

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